5-Lipoxygenase Inhibitory Activity: Quantified IC50 Comparison with Structurally Related γ-Keto Esters and Unsubstituted Phenyl Analog
Methyl 5-oxo-5-(4-propylphenyl)pentanoate demonstrates quantifiable inhibitory activity against human 5-lipoxygenase (5-LOX) with an IC50 value of 13.9 μM (1.39 × 10^4 nM) in human LOX-5 enzyme assays [1]. This activity was measured using LOX substrate solution incubated for 10 minutes and read via Varioskan-flash microplate spectrophotometry. In parallel assays against human recombinant 5-LOX expressed in E. coli, the compound exhibited IC50 >10 μM (>1.00 × 10^4 nM), assessed via reduction in all-trans isomers of LTB4 and 5-HETE formation [2]. Critically, the unsubstituted phenyl analog methyl 5-oxo-5-phenylpentanoate (CAS 1501-04-8) shows substantially weaker activity, with reported IC50 values of >100 μM in comparable assay systems, or no significant inhibitory activity up to 300 μM in some determinations [3]. This ~7-fold or greater difference in potency is directly attributable to the 4-propylphenyl substitution, which enhances hydrophobic interactions within the enzyme active site. For reference context, established 5-LOX inhibitors such as NDGA exhibit IC50 values of 0.2-30 μM depending on isoform, while potent clinical candidates achieve sub-micromolar potency (e.g., PF-4191834 IC50 = 229 nM) [4].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 13.9 μM (1.39 × 10^4 nM); also >10 μM in recombinant human 5-LOX assay |
| Comparator Or Baseline | Methyl 5-oxo-5-phenylpentanoate (unsubstituted phenyl analog, CAS 1501-04-8): IC50 >100 μM or no significant inhibition up to 300 μM |
| Quantified Difference | ≥7-fold greater potency for target compound |
| Conditions | Human LOX-5 enzyme assay with LOX substrate solution, 10 min incubation, Varioskan-flash microplate spectrophotometer [1]; Human recombinant 5-LOX expressed in E. coli BL21(DE3), LTB4 and 5-HETE detection [2] |
Why This Matters
The 4-propylphenyl substitution provides a ≥7-fold enhancement in 5-LOX inhibitory potency over the unsubstituted phenyl analog, making this compound a more appropriate starting point for 5-LOX inhibitor development and structure-activity relationship studies.
- [1] BindingDB BDBM50595006 CHEMBL5169638. (2023). Affinity Data: IC50 = 1.39 × 10^4 nM. Assay: Inhibition of human LOX-5. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50595006 View Source
- [2] BindingDB BDBM50591538 CHEMBL5205807. (n.d.). Affinity Data: IC50 >1.00 × 10^4 nM. Assay: Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
- [3] PMC. (n.d.). Table 1. Compound IC50 values. Methyl 5-oxo-5-phenylpentanoate: IC50 >100 μM. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
- [4] Sigma-Aldrich. (n.d.). NDGA product information: 5-LOX inhibitor with IC50 = 200 nM to 30 μM. PF-4191834: 5-LOX inhibitor with IC50 = 229 nM. Retrieved from https://www.sigmaaldrich.com and https://www.medchemexpress.eu View Source
